molecular formula C17H15ClFNO B1627803 1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride CAS No. 1169968-26-6

1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride

Cat. No.: B1627803
CAS No.: 1169968-26-6
M. Wt: 303.8 g/mol
InChI Key: QPAFHLBMJVACNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a naphthalen-2-ol moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 2-naphthol in the presence of an acid catalyst to form the intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired compound. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The amino and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted phenyl and naphthalen-2-ol derivatives.

Scientific Research Applications

1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the amino and fluoro groups can enhance its binding affinity and specificity for certain targets, thereby influencing its biological activity.

Comparison with Similar Compounds

1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride can be compared with other similar compounds, such as:

    1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol hydrochloride: Similar structure but with a chloro group instead of a fluoro group, which may affect its reactivity and biological activity.

    1-[Amino-(4-methyl-phenyl)-methyl]-naphthalen-2-ol hydrochloride: Contains a methyl group instead of a fluoro group, leading to differences in chemical and biological properties.

    1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-2-ol hydrochloride:

The uniqueness of this compound lies in the presence of the fluoro group, which can enhance its stability, reactivity, and biological activity compared to its analogs.

Properties

IUPAC Name

1-[amino-(4-fluorophenyl)methyl]naphthalen-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO.ClH/c18-13-8-5-12(6-9-13)17(19)16-14-4-2-1-3-11(14)7-10-15(16)20;/h1-10,17,20H,19H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAFHLBMJVACNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(C3=CC=C(C=C3)F)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588733
Record name 1-[Amino(4-fluorophenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169968-26-6
Record name 1-[Amino(4-fluorophenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride
Reactant of Route 2
1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride
Reactant of Route 3
1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride
Reactant of Route 4
1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride
Reactant of Route 5
1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride
Reactant of Route 6
1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.